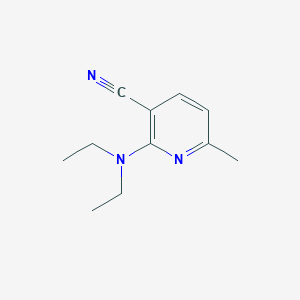

2-(Diethylamino)-6-methylpyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Diethylamino)-6-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a diethylamino group, a methyl group, and a carbonitrile group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile typically involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with diethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of alkyl, acyl, or sulfonyl groups on the pyridine ring.

Aplicaciones Científicas De Investigación

Medicinal Applications

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the following areas:

- COX-2 Inhibition : Research indicates that derivatives of 6-methylpyridine can serve as starting materials for synthesizing COX-2 inhibitors, which are crucial in treating inflammatory diseases. The compound's structure allows it to interact effectively with the COX-2 enzyme, potentially leading to anti-inflammatory drugs .

- Antimicrobial Activity : Studies have shown that related pyridine derivatives exhibit significant antimicrobial properties. The incorporation of the diethylamino group enhances solubility and bioavailability, making these compounds promising candidates for developing new antibiotics .

- Antileishmanial Agents : Recent research highlights the synthesis of co-crystals involving 2-(diethylamino)-6-methylpyridine-3-carbonitrile that demonstrate potent anti-leishmanial activity against Leishmania tropica. These co-crystals showed improved efficacy compared to traditional treatments, indicating the compound's potential in tropical medicine .

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the preparation of various functionalized pyridine derivatives. Its applications include:

- Peptide Coupling : this compound has been utilized as a base in peptide coupling reactions due to its steric properties, which enhance reaction efficiency. This application is significant in pharmaceutical development, where peptide-based drugs are increasingly common .

- Dye and Fluorescent Labeling : The compound's unique structure allows it to be used as a fluorescent label in biochemical assays, aiding in the visualization of biological processes .

Data Table: Summary of Applications

Case Studies

-

COX-2 Inhibitors Development :

- A study demonstrated that derivatives synthesized from this compound could effectively inhibit COX-2 activity. The research involved optimizing the reaction conditions to enhance yield and potency, leading to promising new anti-inflammatory agents.

-

Antileishmanial Co-crystals :

- A recent investigation into co-crystallization techniques revealed that combining this compound with specific coformers resulted in compounds with significantly improved anti-leishmanial activity compared to their individual components. This study underscores the importance of supramolecular chemistry in enhancing drug efficacy.

Mecanismo De Acción

The mechanism of action of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The diethylamino group can enhance its binding affinity to certain targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.

Comparación Con Compuestos Similares

- 2-(Diethylamino)-4-methylpyridine-3-carbonitrile

- 2-(Diethylamino)-6-ethylpyridine-3-carbonitrile

- 2-(Diethylamino)-6-methylpyridine-4-carbonitrile

Comparison: Compared to its analogs, 2-(Diethylamino)-6-methylpyridine-3-carbonitrile is unique due to the specific positioning of the diethylamino and carbonitrile groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for targeted applications.

Actividad Biológica

2-(Diethylamino)-6-methylpyridine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a diethylamino group and a cyano group, which may influence its interaction with biological targets. The presence of the diethylamino moiety is significant for enhancing lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is thought to involve interactions with various molecular targets, including:

- Enzymes : Inhibiting or modulating enzyme activity.

- Receptors : Binding to specific receptors to induce or block signaling pathways.

- Nucleic Acids : Interacting with DNA or RNA, potentially affecting gene expression.

Research indicates that the compound may enhance biological activity through its trifluoromethyl group, which is known to improve binding affinity and efficacy in many pharmacological contexts.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains, demonstrating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound could be further explored for its use in treating infections caused by resistant bacterial strains .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of the compound on various cancer cell lines. The results indicate that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 12.5 |

| Colon Cancer (HT-29) | 15.0 |

| Lung Cancer (A549) | 10.0 |

These findings highlight the potential of this compound as a candidate for cancer therapy .

Case Studies

- Antileishmanial Activity : A study explored the synthesis of co-crystals involving this compound and evaluated their antileishmanial activity against Leishmania tropica. The results showed enhanced activity compared to traditional treatments, indicating its potential as a lead compound for further development in parasitic infections .

- Antiviral Studies : Preliminary investigations into the antiviral properties of this compound have suggested efficacy against certain viral strains, necessitating further exploration into its mechanism and therapeutic applications .

Propiedades

IUPAC Name |

2-(diethylamino)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-4-14(5-2)11-10(8-12)7-6-9(3)13-11/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODASNADZVUSNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=N1)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.